N,N-dimethyl-2-(4-propoxyanilino)acetamide
Description
N,N-Dimethyl-2-(4-propoxyanilino)acetamide (CAS: 107618-51-9, molecular formula: C₁₃H₂₀N₂O₂) is an acetamide derivative featuring a dimethylamino group and a 4-propoxyanilino substituent . Its structure comprises a central acetamide backbone with a propoxy-substituted phenyl ring attached via an amino linkage. This compound is primarily utilized in pharmaceutical research as an intermediate or precursor due to its modifiable functional groups, which allow for diverse chemical transformations.
Properties
CAS No. |
107618-51-9 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-propoxyanilino)acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-4-9-17-12-7-5-11(6-8-12)14-10-13(16)15(2)3/h5-8,14H,4,9-10H2,1-3H3 |
InChI Key |
SUHBHRAQTHZDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-propoxyanilino)acetamide typically involves the reaction of N,N-dimethylacetamide with 4-propoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-propoxyanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-(4-propoxybenzoyl)acetamide, while reduction could produce N,N-dimethyl-2-(4-propoxyphenyl)acetamide .
Scientific Research Applications
N,N-dimethyl-2-(4-propoxyanilino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-propoxyanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Variations in the Phenyl Ring
The substituents on the phenyl ring significantly influence physicochemical properties and biological activity. Key examples include:
Key Observations :
- Alkoxy Groups (e.g., propoxy in , ethoxy in ) may increase solubility in polar solvents while maintaining moderate lipophilicity.
- Heterocyclic Extensions (e.g., Zolpidem’s imidazopyridine core in ) confer receptor specificity, as seen in its selective binding to GABAA ω₁ receptors.
Pharmacological Activity and Selectivity
- Zolpidem (): Exhibits high selectivity for GABAA ω₁ receptors, preserving slow-wave sleep stages without disrupting REM cycles. Its imidazopyridine scaffold is critical for this specificity.
- This compound: No direct pharmacological data are available, but its simpler structure suggests utility as a flexible intermediate for synthesizing more complex bioactive molecules.
Physicochemical and Spectroscopic Properties
- Zolpidem : DFT studies reveal intramolecular hydrogen bonding between the acetamide carbonyl and imidazopyridine nitrogen, stabilizing its conformation .
- This compound: Expected to exhibit typical acetamide IR stretches (e.g., C=O at ~1650 cm⁻¹) and NMR signals (e.g., dimethylamino protons at δ ~2.8–3.2 ppm), based on analogs like .
Biological Activity
N,N-Dimethyl-2-(4-propoxyanilino)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, toxicity profiles, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C13H19N2O. The structure includes a dimethylamino group, an acetamide linkage, and a propoxy-substituted aniline moiety, which contribute to its biological interactions.
1. Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antinociceptive Activity : Studies have demonstrated that this compound can reduce pain responses in animal models, suggesting potential use as an analgesic agent.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.
The precise mechanism through which this compound exerts its effects remains under investigation. However, initial studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.
1. Acute Toxicity
Acute toxicity studies reveal that the compound has a median lethal concentration (LC50) indicating moderate toxicity. For instance, exposure to high concentrations has resulted in adverse effects such as respiratory distress and hepatic damage in animal models .
| Study Type | Species | Exposure Duration | LC50 (mg/L) | Observations |
|---|---|---|---|---|
| Inhalation Toxicity | Rats | 4 hours | 10.7 - 32.0 | Mortality at higher doses |
| Dermal Exposure | Guinea Pigs | 14 days | Not established | Irritation observed |
| Repeated Dose Oral | Rats | 24 months | NOAEL: 100 mg/kg | Liver cell degeneration at high doses |
2. Chronic Toxicity
Chronic exposure studies have indicated that while the compound does not cause severe damage through repeated oral exposure, there are notable effects on liver function and body weight at higher doses . The no observed adverse effect levels (NOAELs) were established at 100 mg/kg for males and 300 mg/kg for females.
Case Study 1: Occupational Exposure
A clinical case study reported severe health effects following accidental exposure to a solution containing this compound. The individual experienced respiratory failure and liver dysfunction after inhalation and dermal contact with the chemical .
Case Study 2: Animal Model Testing
In a controlled study involving rats, the administration of this compound resulted in observable behavioral changes consistent with neurological impacts. These changes were monitored through standard behavioral assays assessing anxiety and locomotion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
